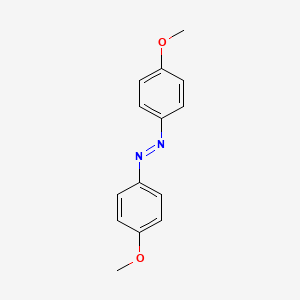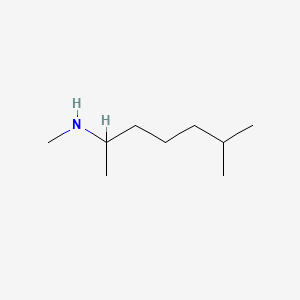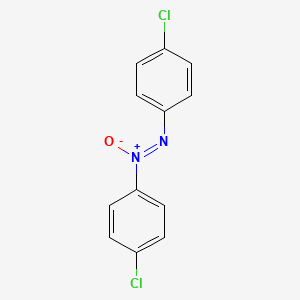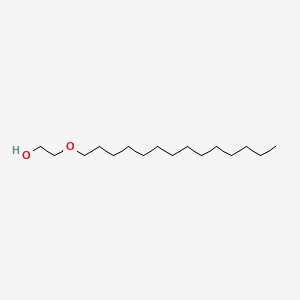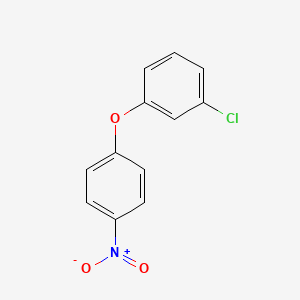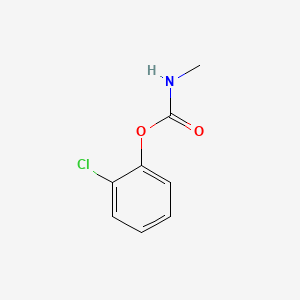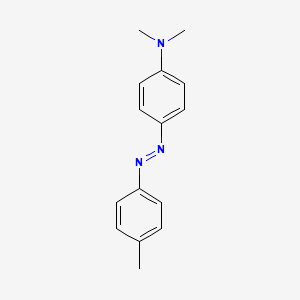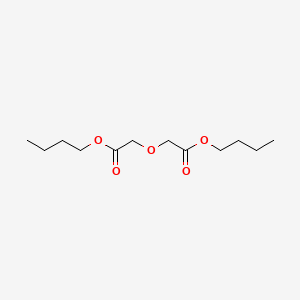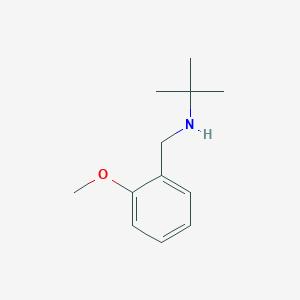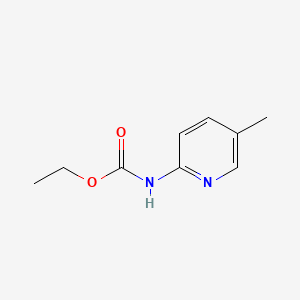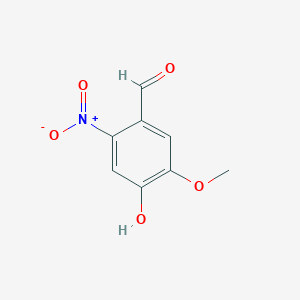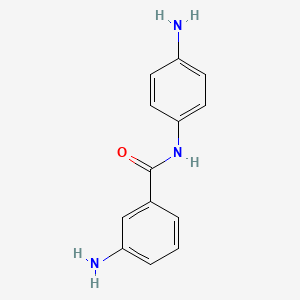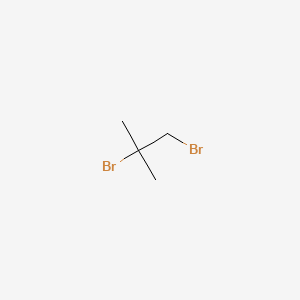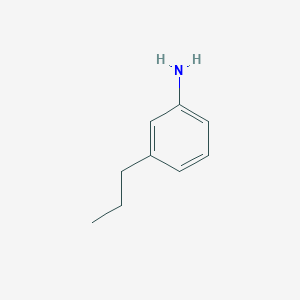
3-Propylaniline
Descripción general
Descripción
3-Propylaniline, also known as 3-amino-1-propylbenzene, is a chemical compound with the molecular formula C9H13N . It has an average mass of 135.206 Da and a mono-isotopic mass of 135.104797 Da .
Synthesis Analysis
The synthesis of 3-Propylaniline can be achieved through several methods. One such method involves the reaction of 3-nitrobenzaldehyde with ethyltriphenylphosphonium bromide and 18-crown-6 in anhydrous dichloromethane, followed by the addition of potassium t-butoxide .Molecular Structure Analysis
The molecular structure of 3-Propylaniline consists of a benzene ring substituted with an amino group and a propyl group . The InChI code for 3-Propylaniline is 1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 .Physical And Chemical Properties Analysis
3-Propylaniline is a liquid at room temperature . It should be stored in a dark place and sealed in dry conditions .Aplicaciones Científicas De Investigación
Electropolymerization and Solubility
The electropolymerization of 2-propylaniline, a close variant of 3-propylaniline, results in the formation of poly(2-propylaniline) films. These films are unique in that they are soluble in a weakly polar organic solvent when in a reduced state. Their electroactivity is significantly influenced by the acidity and hydrophobicity of the medium, indicating potential applications in specialized polymer and material sciences (Bidan, Geniés, & Penneau, 1989).
Mutagenicity Studies
Investigations into the mutagenicity of 2-propylaniline and 4-propylaniline, compounds structurally related to 3-propylaniline, have shown that these chemicals exhibit mutagenic and potentially carcinogenic properties. This research has implications for occupational safety and health, particularly in industrial sectors where these compounds are used (Rim & Kim, 2018).
Hydrodenitrogenation Research
A study on the hydrodenitrogenation of quinoline over Mo2N revealed that 2-propylaniline is a key intermediate in this process, which further undergoes hydrogenolysis to form propylbenzene. This research provides insights into chemical reactions and catalysts used in the chemical industry, particularly for nitrogen removal in organic compounds (Lee, Abe, Reimer, & Bell, 1993).
Photoelectron Spectroscopy
High-resolution zero kinetic energy photoelectron spectra of propylaniline have been recorded to understand the vibrational structure of its cations. Such studies are significant in the field of molecular physics and chemistry for understanding the electronic properties of molecules (Song, Davidson, Gwaltney, & Reilly, 1994).
Van der Waals Structures Study
Research on 4-propylaniline complexes with argon atoms has provided insights into the influence of the propyl group on van der Waals structures. Such studies are crucial in the field of physical chemistry and molecular interactions (Yang, Gu, Trindle, & Knee, 2015).
Polymorphism in Chemical Compounds
An investigation into the polymorphism of N-(P-Butoxybenzylidene)-p-propylaniline has used techniques like differential scanning calorimetry, highlighting the significance of phase transitions in chemical compounds (Walker, 1984).
Nuclear Overhauser Effect Data
A study using 4-propylaniline as a model compound investigated the accuracy of NOE-derived interproton distances in multi-conformer, flexible small molecules, providing valuable data for molecular structure analysis (Jones, Butts, & Harvey, 2011).
Safety And Hazards
3-Propylaniline is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
3-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGAPCYYMTTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274479 | |
| Record name | 3-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylaniline | |
CAS RN |
2524-81-4 | |
| Record name | 3-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

